molecular formula C6H7BrN2O B1380750 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde CAS No. 1367816-40-7

4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B1380750
CAS No.: 1367816-40-7
M. Wt: 203.04 g/mol
InChI Key: RPUYPBVCDLSHRP-UHFFFAOYSA-N
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Description

4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde is a heterocyclic compound featuring a pyrazole ring substituted with bromine, methyl groups, and an aldehyde functional group

Preparation Methods

The synthesis of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 1,3-dimethyl-1H-pyrazole followed by formylation to introduce the aldehyde group. Industrial production methods may employ optimized reaction conditions to enhance yield and purity, often involving the use of catalysts and controlled environments to ensure consistency and scalability .

Chemical Reactions Analysis

4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to facilitate the desired transformations. Major products formed from these reactions include carboxylic acids, alcohols, imines, and various substituted pyrazoles.

Scientific Research Applications

4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde is largely dependent on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved vary based on the specific biological context and the nature of the compound’s interactions with other molecules .

Comparison with Similar Compounds

4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde can be compared with other similar compounds, such as:

    4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid: This compound features a carboxylic acid group instead of an aldehyde, leading to different reactivity and applications.

    1,3-Dimethyl-4-nitro-1H-pyrazole: The presence of a nitro group instead of bromine and aldehyde results in distinct chemical properties and uses.

    4-Bromo-1-isopentyl-3,5-dimethyl-1H-pyrazole:

The uniqueness of this compound lies in its specific combination of functional groups, which confer a distinct set of chemical properties and reactivity patterns, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-bromo-2,5-dimethylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-4-6(7)5(3-10)9(2)8-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUYPBVCDLSHRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Br)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1367816-40-7
Record name 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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